molecular formula C13H14N2O2 B6633063 (3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B6633063
M. Wt: 230.26 g/mol
InChI Key: WMPPBCJOTNVYEA-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as CP-465,022 and is a selective antagonist of the dopamine D1 receptor.

Scientific Research Applications

CP-465,022 has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including motor control, reward, and cognition. CP-465,022 has been used in preclinical studies to investigate the role of the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

CP-465,022 acts as a selective antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This mechanism of action has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-465,022 has been shown to have a range of biochemical and physiological effects. It has been shown to modulate dopamine signaling in the brain, which can lead to changes in behavior and cognition. Additionally, CP-465,022 has been shown to have effects on other neurotransmitter systems, such as the glutamate and GABA systems. These effects suggest that CP-465,022 has potential as a therapeutic agent for a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

CP-465,022 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. Additionally, CP-465,022 has good pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of CP-465,022 is that it has not yet been tested in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on CP-465,022. One area of interest is the role of the dopamine D1 receptor in addiction and substance abuse. CP-465,022 has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction. Another area of interest is the potential use of CP-465,022 in the treatment of Parkinson's disease. CP-465,022 has been shown to improve motor function in animal models of Parkinson's disease, which suggests that it may have potential as a therapeutic agent for this disorder. Finally, further research is needed to investigate the safety and efficacy of CP-465,022 in humans, which will be necessary for its development as a clinical drug.

Synthesis Methods

CP-465,022 is synthesized using a multi-step process that involves the reaction of 3-(4-cyanophenyl)-3-hydroxypropanoic acid with (S)-proline. The resulting product is then subjected to a series of reactions that lead to the formation of CP-465,022. This synthesis method has been optimized to produce high yields of CP-465,022 with good purity.

properties

IUPAC Name

(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-15(8-12(9)13(16)17)11-4-2-10(6-14)3-5-11/h2-5,9,12H,7-8H2,1H3,(H,16,17)/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPBCJOTNVYEA-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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